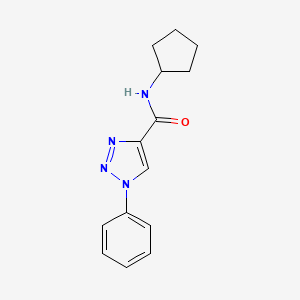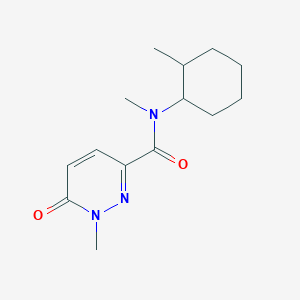
3-(3,4-Difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as Difluoropine or DFP, is a research chemical that belongs to the class of cathinones. It is a synthetic compound that has been widely used in scientific research to explore its biochemical and physiological effects. DFP is a potent inhibitor of the dopamine reuptake transporter, which makes it a promising candidate for the treatment of various neurological disorders.
作用机制
DFP works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, DFP increases the levels of dopamine in the brain, which leads to an increase in the activation of dopamine receptors. This increased activation of dopamine receptors is believed to be responsible for the therapeutic effects of DFP.
Biochemical and Physiological Effects:
DFP has been found to have a range of biochemical and physiological effects, including an increase in dopamine levels, an increase in heart rate and blood pressure, and a decrease in body temperature. It has also been found to have anxiogenic effects, which means that it can increase anxiety levels in some individuals.
实验室实验的优点和局限性
One of the main advantages of using DFP in lab experiments is its potent inhibitory effect on the dopamine reuptake transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using DFP is its anxiogenic effects, which can make it difficult to interpret the results of experiments that involve anxiety-related behaviors.
未来方向
There are several future directions for research on DFP, including the development of more selective dopamine reuptake inhibitors, the exploration of its therapeutic potential in the treatment of various neurological disorders, and the investigation of its potential as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of DFP and its potential side effects.
合成方法
DFP can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. The Friedel-Crafts acylation reaction involves the reaction of 3,4-difluorobenzoyl chloride with 4-methylpiperidine in the presence of an acid catalyst. The Mannich reaction involves the condensation of 3,4-difluoroacetophenone with formaldehyde and 4-methylpiperidine in the presence of an acid catalyst.
科学研究应用
DFP has been extensively used in scientific research to study its mechanism of action and its potential therapeutic applications. It has been found to be a potent inhibitor of the dopamine reuptake transporter, which makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.
属性
IUPAC Name |
3-(3,4-difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-6-8-18(9-7-11)15(19)5-3-12-2-4-13(16)14(17)10-12/h2,4,10-11H,3,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLUEZQJWLFBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)


![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)

